molecular formula C26H28O14 B1649396 Corymboside CAS No. 73543-87-0

Corymboside

Cat. No. B1649396
CAS RN: 73543-87-0
M. Wt: 564.5 g/mol
InChI Key: OVMFOVNOXASTPA-RDMDIROFSA-N
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Description

Corymboside is a flavonoid glycoside that occurs naturally in various plant species. It is a type of polyphenolic compound .


Molecular Structure Analysis

This compound has the molecular formula C26H28O14 . It is characterized by the presence of multiple hydroxyl groups on its structure .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 564.5 g/mol .

Scientific Research Applications

Hepatoprotective Studies

Corymboside, found in plants like Hedyotis corymbosa, has shown potential in hepatoprotective studies. Research on Hedyotis corymbosa, which contains compounds like this compound, demonstrates significant hepatoprotective effects. This is evidenced by decreased serum enzyme activities and improved liver histology in animal models, supporting its use as a hepatoprotective agent (Sadasivan et al., 2006).

Foliar Flavonoids in Plant Studies

This compound, as a flavone C-glycoside, is significant in plant research, particularly in studying foliar flavonoids. Its presence in plants like Camellia chrysantha provides insights into the flavonoid composition and their variations in different plant parts and species (Scogin, 1988).

Anti-Inflammatory Research

Research on corymbocoumarin, a related compound, in Seseli gummiferum subsp. corymbosum, highlights the anti-inflammatory potential of such compounds. Corymbocoumarin exhibits significant anti-inflammatory effects in cellular models, suggesting its potential for treating inflammation-related diseases (Chun et al., 2016).

Enhancing Crop Production

Studies on the effects of colored LED lights on plants containing this compound, like Hedyotis corymbosa, have shown potential in enhancing crop production and metabolite content. This research provides insights into improving farming methods for such medicinal herbs (Le et al., 2022).

Antioxidant Potential in Various Extracts

Research evaluating the antioxidant potential of plants like Polycarpaea corymbosa, which may contain this compound, indicates their potential as sources of antioxidants. Such studies contribute to understanding the role of these plants in preventing radical diseases (Abirami & Muthuswamy, 2013).

Mechanism of Action

Target of Action

Corymboside is known to target inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets (iNOS and COX-2) by inhibiting their activity . This inhibition reduces the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting iNOS and COX-2, this compound disrupts the production of key inflammatory mediators, leading to a reduction in inflammation .

Pharmacokinetics

It’s known that this compound is a weakly basic compound , which may influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By inhibiting the activity of iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in conditions characterized by excessive inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of this compound, potentially altering its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Corymboside is known to exhibit antioxidant and anti-inflammatory activities . It interacts with various biomolecules, contributing to its antioxidant and anti-inflammatory activities.

Cellular Effects

This compound has been found to exhibit effects on various types of cells. It has been associated with antioxidant and anti-inflammatory activities in cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Corymboside involves the conversion of glucose and salicylic acid into the final product through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Salicylic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glucose is converted to glucose pentaacetate by reacting with acetic anhydride in the presence of sulfuric acid.", "Step 2: Salicylic acid is esterified with methanol in the presence of sulfuric acid to form methyl salicylate.", "Step 3: Methyl salicylate is reacted with glucose pentaacetate in the presence of sodium hydroxide to form a diester intermediate.", "Step 4: The diester intermediate is hydrolyzed with sodium hydroxide to form a salicylate derivative.", "Step 5: The salicylate derivative is oxidized with hydrogen peroxide to form Corymboside." ] }

CAS RN

73543-87-0

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18-,21-,22+,23+,25-,26-/m0/s1

InChI Key

OVMFOVNOXASTPA-RDMDIROFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

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